N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide
Description
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide is an oxalamide derivative characterized by a bicyclic pyrido[3,2,1-ij]quinolin-3-one scaffold at the N1 position and an ortho-methylphenyl (o-tolyl) group at the N2 position. This compound belongs to a broader class of oxalamides, which are recognized for their diverse biological activities, including umami taste modulation , enzyme inhibition , and antimicrobial properties .
Properties
IUPAC Name |
N-(2-methylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-5-2-3-7-17(13)23-21(27)20(26)22-16-11-14-6-4-10-24-18(25)9-8-15(12-16)19(14)24/h2-3,5,7,11-12H,4,6,8-10H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXCSIMLRDQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydropyridoquinoline core, followed by the introduction of the oxalamide group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity or chemical stability.
Scientific Research Applications
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons of Oxalamide Derivatives
Key Observations:
Substituent Effects on Solubility :
- The o-tolyl group in the target compound confers moderate lipophilicity, contrasting with the hydrophilic 3-hydroxypropyl group in (48.8 µg/mL solubility) and the polar methoxybenzyl group in S334.
- The dimethoxybenzyl group in S336 enhances water solubility compared to the o-tolyl group, critical for its application as a food additive .
Biological Activity Correlations: S336’s pyridin-2-yl ethyl group and methoxybenzyl substituent optimize binding to the umami taste receptor TAS1R1/TAS1R3 . The pyrido[3,2,1-ij]quinolinone scaffold in the target compound may interact with kinase or GPCR targets due to its fused bicyclic system, analogous to kinase inhibitors like imatinib .
Metabolic and Safety Profiles: Oxalamides with aromatic substituents (e.g., S336) exhibit favorable safety margins (NOEL: 100 mg/kg bw/day) due to predictable oxidative metabolism . The o-tolyl group in the target compound may undergo CYP450-mediated hydroxylation, similar to related aliphatic amines .
Pharmacological Potential
- Enzyme Inhibition: The pyrido[3,2,1-ij]quinolinone scaffold may inhibit cytochrome P450 isoforms (e.g., CYP4F11) or stearoyl-CoA desaturase .
- Antimicrobial Activity : Isoindoline-dione-containing oxalamides (e.g., GMC-6) show MIC values of 8–32 µg/mL against Gram-positive bacteria , suggesting the target compound’s heterocyclic core could be similarly active.
Biological Activity
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and therapeutic applications.
Structural Characteristics
The compound features a unique structure that integrates multiple pharmacophores. Its molecular formula is with a molecular weight of 377.4 g/mol. The synthesis typically involves several key steps and can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine its conformation and spatial arrangement.
| Property | Value |
|---|---|
| Molecular Weight | 377.4 g/mol |
| Molecular Formula | C22H23N3O3 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Research indicates that compounds with similar structures may inhibit the function of viral integrases or other target enzymes involved in viral replication. The mechanism of action for this compound is primarily linked to its interaction with these enzymes, leading to a decrease in viral load and potentially halting the progression of viral infections.
Antiviral Properties
Studies have demonstrated that this compound exhibits promising antiviral activity. It can bind to active sites of viral integrases, thus inhibiting their function and preventing viral replication. Preliminary data suggest that it may be effective against various viruses by disrupting their life cycles.
Antioxidant Activity
In addition to its antiviral properties, this compound has shown significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, which can lead to oxidative stress and various diseases. The DPPH radical scavenging method has been employed to assess its antioxidant capacity.
Case Studies
- Antiviral Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of similar compounds against HIV integrase. Results indicated that modifications in the oxalamide structure enhanced binding affinity and selectivity towards the target enzyme.
- Antioxidant Activity : In another study focusing on antioxidant properties, compounds derived from pyrido[3,2,1-ij]quinoline structures were tested for their ability to scavenge DPPH radicals. The results showed that certain derivatives exhibited superior antioxidant activity compared to established antioxidants.
Safety Profile
While preliminary studies indicate promising biological activities, comprehensive toxicity studies are essential to establish the safety profile of this compound. Assessments should include acute and chronic toxicity evaluations in relevant biological models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
